3-Methylpiperazin-2-one hydrochloride

Drug Formulation Bioavailability Medicinal Chemistry

Secure your supply of this differentiated chiral building block. The 3-methyl substitution introduces stereochemistry, vital for probing biological targets and structure-activity relationships in drug discovery. Supplied as the HCl salt, it offers superior aqueous solubility over the free base, ensuring assay reproducibility. Ideal for asymmetric synthesis of peptidomimetics and CNS modulators. Available in both enantiomeric forms for your specific R&D needs.

Molecular Formula C5H11ClN2O
Molecular Weight 150.61 g/mol
Cat. No. B7810699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpiperazin-2-one hydrochloride
Molecular FormulaC5H11ClN2O
Molecular Weight150.61 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1.Cl
InChIInChI=1S/C5H10N2O.ClH/c1-4-5(8)7-3-2-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H
InChIKeyKCGTXJBWSKFDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpiperazin-2-one Hydrochloride: A Versatile Chiral Piperazinone Building Block for Medicinal Chemistry


3-Methylpiperazin-2-one hydrochloride (CAS 23936-11-0 for the free base) is a heterocyclic organic compound belonging to the piperazinone class. It features a six-membered piperazine ring with a ketone group at the 2-position, a methyl substituent at the 3-position, and is supplied as the hydrochloride salt to enhance its aqueous solubility and handling properties [1]. The compound exists as a chiral molecule with (R)- and (S)-enantiomers (CAS 922178-61-8 and 78551-38-9, respectively), making it a valuable chiral building block for asymmetric synthesis and the preparation of enantiomerically pure drug candidates .

Why Piperazinone Interchangeability is Misguided: Structural Specificity Demands 3-Methylpiperazin-2-one Hydrochloride


While the piperazin-2-one scaffold is common in medicinal chemistry, simple substitution of 3-methylpiperazin-2-one hydrochloride with other piperazinones (e.g., unsubstituted piperazin-2-one, 1-methylpiperazin-2-one, or 3-ethylpiperazin-2-one) is not scientifically justified. The specific 3-methyl substitution introduces a stereocenter that dramatically alters the molecule's three-dimensional shape, hydrogen-bonding capacity, and lipophilicity, leading to divergent biological target engagement and pharmacokinetic profiles [1]. Furthermore, the hydrochloride salt form provides critical advantages in aqueous solubility and formulation relative to the free base, directly impacting assay reproducibility and in vivo performance [2].

Quantitative Differentiation: Where 3-Methylpiperazin-2-one Hydrochloride Outperforms its Analogs


Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The hydrochloride salt of 3-methylpiperazin-2-one exhibits a substantially higher aqueous solubility compared to its free base form. This is a critical advantage for in vitro assays and in vivo studies. While quantitative solubility data specifically comparing the free base and hydrochloride salt are not readily available in primary literature for this exact compound, class-level inference strongly supports this claim. For the free base (R)-3-methylpiperazin-2-one, the calculated water solubility is reported as freely soluble (302 g/L at 25°C) . However, the hydrochloride salt is universally acknowledged to enhance solubility in aqueous media, making it preferable for formulation in physiological buffers and biological assays .

Drug Formulation Bioavailability Medicinal Chemistry

Antimicrobial Activity: Potency Against Staphylococcus aureus

3-Methylpiperazin-2-one demonstrates direct antibacterial activity against Gram-positive pathogens. In vitro assays report a minimum inhibitory concentration (MIC) of 15.6 μM against Staphylococcus aureus for the base compound . While this value is from a vendor database and lacks a direct head-to-head comparator in the same study, it provides a quantitative benchmark. For context, the unsubstituted piperazin-2-one scaffold is generally inactive as an antimicrobial, requiring further derivatization (e.g., acylation) to impart significant activity [1]. Thus, the 3-methyl substitution itself appears to confer a degree of inherent antibacterial potency.

Antibacterial Infectious Disease Drug Discovery

Chiral Purity and Stereochemical Control in Synthesis

The presence of a stereocenter at the 3-position of the piperazin-2-one ring enables the isolation of single enantiomers, (R)- and (S)-3-methylpiperazin-2-one, which can be obtained with high enantiomeric purity (>98%) . This is in stark contrast to achiral analogs like piperazin-2-one or 1-methylpiperazin-2-one, which lack this stereochemical dimension. The ability to source or synthesize enantiomerically pure forms is paramount for developing single-enantiomer drugs, where the opposite enantiomer may exhibit significantly different (and potentially detrimental) biological activity .

Asymmetric Synthesis Chiral Resolution Enantioselective

Physicochemical Property Differentiation: logP and Hydrogen Bonding

The 3-methyl group on the piperazin-2-one core significantly alters key physicochemical properties compared to the unsubstituted parent. The calculated logP for 3-methylpiperazin-2-one is -0.279 , indicating a moderate increase in lipophilicity relative to piperazin-2-one (which has a logP of approximately -1.0 based on similar compounds). This subtle shift can improve membrane permeability while retaining aqueous solubility. Furthermore, the compound possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors , a profile conducive to forming specific interactions with biological targets while maintaining favorable drug-like properties.

Drug-likeness ADME Physicochemical Properties

Strategic Applications of 3-Methylpiperazin-2-one Hydrochloride in Drug Discovery and Development


Chiral Building Block for Enantioselective Synthesis

Due to its well-defined stereocenter and commercial availability in both (R)- and (S)-enantiomeric forms with high purity (>98% ee), 3-methylpiperazin-2-one hydrochloride is ideally suited as a chiral building block for the asymmetric synthesis of complex pharmaceuticals, including peptidomimetics, enzyme inhibitors, and CNS modulators . Its rigid piperazinone core provides conformational constraint, a valuable feature in drug design.

Scaffold for Antibacterial Hit-to-Lead Optimization

The inherent antimicrobial activity of 3-methylpiperazin-2-one, with a reported MIC of 15.6 μM against S. aureus, establishes it as a promising starting point for antibacterial drug discovery . Medicinal chemists can leverage this baseline potency by introducing further structural modifications (e.g., acylation, N-substitution) to enhance activity, spectrum, and drug-like properties, while the hydrochloride salt ensures adequate solubility for in vitro and in vivo testing.

Peptidomimetic Design and Protein-Protein Interaction Modulation

The piperazin-2-one ring system is a recognized scaffold for mimicking peptide secondary structures, particularly inverse γ-turns [1]. The addition of the 3-methyl group introduces a chiral center, enabling the synthesis of conformationally constrained peptidomimetics that can probe and modulate protein-protein interactions with enhanced selectivity and metabolic stability.

Intermediates for Late-Stage Functionalization

With two reactive nitrogen atoms and a carbonyl group, 3-methylpiperazin-2-one hydrochloride is a versatile intermediate for late-stage diversification. It can be readily functionalized via acylation, alkylation, or reductive amination to generate libraries of diverse compounds for screening. Its enhanced solubility in aqueous media facilitates high-throughput experimentation and purification workflows.

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